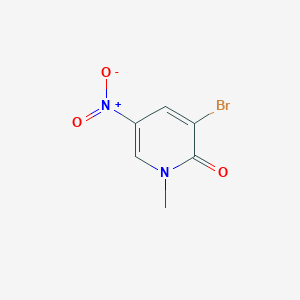

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methyl-5-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMGAVXSPUAAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273294 | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16098-21-8 | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16098-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS: 16098-21-8)

This document provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. This guide delves into its physicochemical properties, synthesis, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Profile and Properties

This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for its versatile chemical reactivity and presence in various biologically active molecules.[1] Its structure, featuring a bromine atom, a nitro group, and an N-methylated lactam, makes it a valuable intermediate for organic synthesis.[1] The molecular formula is C₆H₅BrN₂O₃, with a molecular weight of approximately 233.02 g/mol .[1][2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16098-21-8 | [2][3][4] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][4] |

| Molecular Weight | 233.02 g/mol | [1][2][3][4] |

| Typical Purity | ≥95% | [4][5] |

| Appearance | Not specified, likely a solid | |

| Storage | Sealed in a dry, cool, well-ventilated place at room temperature. | [2][3][5][6] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound involves the direct bromination of its precursor, 1-methyl-5-nitropyridin-2(1H)-one.[1] This reaction is a classic example of electrophilic aromatic substitution on a heteroaromatic ring.

The Causality of Reaction Directing Effects

The outcome of the bromination is governed by the electronic properties of the substituents on the pyridinone ring.[1]

-

Deactivating Groups: The lactam carbonyl (C=O) and the nitro (NO₂) group are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[1]

-

Activating Group: The N-methyl group provides a slight activating effect through induction.[1]

The interplay of these groups directs the incoming electrophile (Br⁺) to the C3 position. The nitro group at C5 acts as a meta-director, guiding the substitution to the C3 position.

General Synthetic Workflow

The synthesis can be visualized as a straightforward process from a readily available precursor. The workflow emphasizes purification and characterization to ensure the final product's integrity, a self-validating system crucial for subsequent applications.

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol: Electrophilic Bromination

The following protocol is a representative procedure adapted from similar brominations of pyridinone systems.[7]

-

Preparation: Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: While stirring, add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the suspension at room temperature. The rate of addition should be controlled to manage any exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual acid.

-

Purification: Dry the crude solid in vacuo. Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

-

Confirmation: Confirm the structure and purity of the final compound using spectroscopic methods as detailed in Section 4.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its distinct reactive sites, which allow for diverse chemical transformations.

Caption: Key reactivity sites and subsequent synthetic transformations.

Nucleophilic Substitution

The bromine atom at the C3 position is a competent leaving group, making this site susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide array of functional groups (e.g., amines, thiols, cyanides), enabling the construction of diverse molecular libraries for screening.

Reduction of the Nitro Group

The nitro group at C5 can be readily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction).[1] This transformation is fundamental in medicinal chemistry, as the resulting aniline-like moiety is a key pharmacophore and a versatile handle for further functionalization, such as amide bond formation.

Application in PROTACs and Medicinal Chemistry

The pyridinone scaffold is recognized for its compatibility with E3 ligase binding requirements.[1] Specifically, molecules containing this core may be explored as components in Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit E3 ligases for targeted protein degradation.[1] The functional handles on this compound make it an attractive starting point for developing such complex molecules. Its structural motifs also suggest potential for broader biological activities, positioning it as a valuable building block for lead compounds in drug discovery programs.[1]

Structural Elucidation by Spectroscopy

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.[1] While actual spectra depend on experimental conditions, the expected data can be reliably predicted.[8][9]

Table 2: Predicted Spectroscopic Signature

| Technique | Expected Data |

| ¹H NMR | - N-CH₃: Singlet, ~3.5-4.0 ppm (3H). - Ring Protons: Two distinct signals in the aromatic region (~7.5-9.0 ppm), likely appearing as doublets due to mutual coupling (1H each). |

| ¹³C NMR | - C=O: Signal at ~155-165 ppm. - Aromatic Carbons: Five distinct signals, with carbons attached to bromine and the nitro group showing characteristic shifts. - N-CH₃: Signal in the aliphatic region, ~30-40 ppm. |

| IR Spectroscopy | - C=O Stretch: Strong absorption at ~1660-1690 cm⁻¹. - N-O Stretch (NO₂): Two strong absorptions at ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). - C-Br Stretch: Absorption in the fingerprint region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. - Isotopic Pattern: A characteristic M⁺ and M+2 pattern with ~1:1 intensity ratio, confirming the presence of one bromine atom. |

Safety and Handling

This compound must be handled by technically qualified personnel, adhering to strict safety protocols.[5] It is classified as hazardous, and appropriate personal protective equipment (PPE) is mandatory.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H332 | Harmful if inhaled. | [3] | |

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [3] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405 | Store locked up. | [6][10] |

Note: Safety information for closely related compounds suggests it may be toxic if swallowed (H301) and cause serious eye damage (H318).[10][11] Users must consult the specific Safety Data Sheet (SDS) from their supplier.

Conclusion

This compound is a strategically important heterocyclic building block. Its well-defined synthesis, predictable reactivity at multiple sites, and structural relevance to medicinally active scaffolds make it a valuable compound for synthetic chemists. The ability to perform nucleophilic substitution at the C-Br bond and functional group transformation of the nitro group provides a clear pathway for generating molecular diversity, particularly in the fields of drug discovery, agrochemicals, and materials science.[1][12] Proper handling and characterization are paramount to leveraging its full potential in research and development.

References

- This compound - Smolecule. (2023-08-19).

- This compound. (n.d.). Smolecule.

- This compound - Achmem. (n.d.). Achmem.

- This compound - ChemUniverse. (n.d.). ChemUniverse.

- SAFETY DATA SHEET - Fisher Scientific. (2025-12-24). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07). Sigma-Aldrich.

- 3-Bromo-5-nitro-2(1H)-pyridinone Safety Data Sheets - Echemi. (n.d.). Echemi.

- 16098-21-8 this compound - AKSci. (n.d.). AK Scientific Inc.

- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry.

- 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem. (n.d.). PubChem.

- Organic Structure Elucidation Workbook | University of Notre Dame. (n.d.). University of Notre Dame.

- 2-Bromo-5-methyl-3-nitropyridine - Chem-Impex. (n.d.). Chem-Impex.

- Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] - YouTube. (2021-05-13). YouTube.

Sources

- 1. Buy this compound | 16098-21-8 [smolecule.com]

- 2. Room 102 | BVV EN [bvv.cz]

- 3. achmem.com [achmem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 16098-21-8 this compound AKSci 3729DT [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 9. youtube.com [youtube.com]

- 10. echemi.com [echemi.com]

- 11. 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS No. 16098-21-8). While this compound serves as a valuable heterocyclic building block in synthetic organic chemistry and drug discovery, publicly available experimental data on its core physical properties is notably scarce.[1] This document consolidates all available information from supplier databases and safety data sheets, and critically, provides expert-guided protocols and predicted analytical outcomes for its complete characterization. It is designed for researchers, medicinal chemists, and process development scientists who require a practical understanding of this reagent's characteristics for its effective handling, reaction planning, and quality control.

Compound Identification and Structure

This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for their diverse chemical reactivity and potential biological activities.[2] The presence of a bromine atom, a nitro group, and a lactam moiety within the aromatic ring makes it a versatile intermediate for further chemical modification.[2]

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-bromo-1-methyl-5-nitropyridin-2-one | [1] |

| CAS Number | 16098-21-8 | [2][3][4] |

| Molecular Formula | C₆H₅BrN₂O₃ | [3][4] |

| Molecular Weight | 233.02 g/mol | [3][4] |

| Canonical SMILES | CN1C=C(C=C(C1=O)Br)--INVALID-LINK--[O-] | |

| InChI Key | TVMGAVXSPUAAJH-UHFFFAOYSA-N | [2] |

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough review of publicly available safety data sheets and supplier information indicates that specific experimental values for many core physical properties of this compound have not been formally reported.[1]

Expert Insight: The molecular structure provides significant clues to its expected properties. The compound possesses a rigid, planar heterocyclic core, strong dipole moments from the nitro and carbonyl groups, and a molecular weight of 233.02 g/mol .[2] These factors collectively suggest that it is a solid at standard temperature and pressure with a moderate to high melting point. The polar functional groups also imply potential solubility in polar aprotic organic solvents.

Table 2: Summary of Physicochemical Properties

| Property | Value / Information | Rationale / Source(s) |

| Physical State | Solid (predicted). | [1] notes "Not available," but structure and MW are consistent with a solid. |

| Appearance | Not available. | Purity is typically offered at ≥95-97%.[3][4] |

| Melting Point | Not available. | [1] |

| Boiling Point | Not available. | [1] |

| Solubility | Not available. | [1] Expected to be soluble in polar organic solvents like DMSO, DMF, and potentially methanol. |

| Storage | Store long-term in a cool, dry place. | [3] Recommended to be sealed in a dry environment at room temperature.[5] |

Spectroscopic & Analytical Characterization

For any researcher using this compound, rigorous analytical confirmation of its identity and purity is paramount. The following section outlines standard, field-proven protocols for characterization and provides an expert prediction of the expected results based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the unambiguous structural elucidation of this molecule. The asymmetry of the substitution pattern results in a unique and predictable set of signals for each proton and carbon atom. A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ should be chosen based on the sample's solubility; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar organic compounds.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. A DEPT-135 experiment is also recommended to differentiate between CH and CH₃ signals.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | 8.5 - 9.0 | Doublet (d) | 1H | Deshielded by the adjacent electron-withdrawing nitro group (NO₂) and the ring nitrogen. |

| H-6 | 8.2 - 8.7 | Doublet (d) | 1H | Deshielded by the adjacent carbonyl group (C=O) and the ring nitrogen. |

| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H | Protons on a methyl group attached to the nitrogen atom. |

Table 4: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 155 - 165 | Carbonyl carbon in a lactam system. |

| C-5 (C-NO₂) | 145 - 155 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |

| C-4 (C-H) | 140 - 150 | Aromatic methine carbon adjacent to the nitro group. |

| C-6 (C-H) | 130 - 140 | Aromatic methine carbon adjacent to the carbonyl group. |

| C-3 (C-Br) | 95 - 110 | Aromatic carbon attached to bromine, showing a significant upfield shift due to the heavy atom effect. |

| N-CH₃ | 30 - 40 | Methyl carbon attached to nitrogen. |

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry serves as a self-validating system for confirming both the molecular weight and the elemental composition, particularly through the distinctive isotopic pattern of bromine.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion, for instance, m/z 100-400.

Expected Results: The most crucial diagnostic feature will be the isotopic signature of the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 peak pattern of approximately 1:1 intensity.[6]

-

Expected [M+H]⁺: A peak at m/z 233.96 corresponding to [C₆H₅⁷⁹BrN₂O₃+H]⁺.

-

Expected [M+2+H]⁺: A peak of nearly identical intensity at m/z 235.96 corresponding to [C₆H₅⁸¹BrN₂O₃+H]⁺.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for rapid confirmation of key functional groups, providing a characteristic fingerprint of the molecule.

Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Table 5: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1660-1690 | C=O stretch | Pyridinone carbonyl |

| ~1520-1560 & ~1340-1380 | Asymmetric & Symmetric N-O stretch | Nitro group (NO₂) |

| ~1580-1620 | C=C stretch | Aromatic ring |

| ~2900-3100 | C-H stretch | Aromatic and methyl C-H |

Standard Characterization Workflow

The logical flow for confirming the identity and purity of a new or existing batch of this compound is a multi-technique approach. Each analysis provides orthogonal data that, when combined, offers a high degree of confidence in the material's quality.

Caption: Workflow for the comprehensive characterization of the compound.

Safety & Handling

As a research chemical, this compound must be handled by technically qualified individuals using appropriate personal protective equipment (PPE).[3]

Table 6: GHS Hazard Information

| Category | Code | Statement | Source(s) |

| Pictograms | Warning | [1][5] | |

| Hazard Statements | H302 | Harmful if swallowed. | [5] |

| H315 | Causes skin irritation. | [1][5] | |

| H319 | Causes serious eye irritation. | [1][5] | |

| H332 | Harmful if inhaled. | [5] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Conclusion

This compound is a valuable, functionalized heterocyclic compound with significant potential in synthetic chemistry. While its fundamental physical properties like melting point and solubility are not well-documented in public literature, its structure can be definitively confirmed through a standard suite of analytical techniques. The predictable outcomes in NMR, Mass Spectrometry (especially the characteristic bromine isotope pattern), and IR spectroscopy provide a robust framework for researchers to verify the identity, purity, and quality of this important synthetic building block, ensuring its reliable application in multi-step syntheses and drug development programs.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-tested synthesis protocol, explore its reactivity, and discuss its potential as a versatile building block in the development of novel therapeutics.

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a substituted pyridinone derivative featuring a unique combination of functional groups that make it a highly valuable intermediate in synthetic chemistry.[1] The presence of a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen on the pyridinone core provides multiple avenues for chemical modification.[1] This trifunctional nature allows for the strategic introduction of diverse pharmacophores, making it an attractive starting point for the construction of complex molecular architectures with potential biological activity.[1] Its utility is primarily seen in its role as a precursor to more elaborate molecules in the pharmaceutical and chemical research sectors.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and the design of subsequent chemical transformations.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-1-methyl-5-nitropyridin-2-one | Smolecule |

| CAS Number | 16098-21-8 | [2], [3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General chemical knowledge |

| Storage | Sealed in a dry place at room temperature | [4] |

Standard characterization of this compound relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structural integrity and purity.[1]

Synthesis and Mechanistic Considerations

The most direct and common method for the preparation of this compound is the electrophilic bromination of its precursor, 1-methyl-5-nitropyridin-2(1H)-one.[1]

Plausible Synthesis Pathway

The synthesis involves the direct bromination of the pyridinone ring. The N-methyl group is a weak activating group, while the nitro group and the carbonyl of the pyridinone are strong deactivating groups. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Materials:

-

1-methyl-5-nitropyridin-2(1H)-one

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Ice-water bath

-

Toluene

-

Acetonitrile (CH₃CN)

Procedure:

-

Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Slowly add a solution of bromine (1.1 to 1.5 equivalents) in glacial acetic acid dropwise to the suspension over a period of 1 to 1.5 hours. Maintain the temperature with an ice bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.

-

Pour the reaction mixture into a beaker containing ice-water and stir for 1 hour to precipitate the product.

-

Collect the resulting solid by vacuum filtration and wash the residue thoroughly with water.

-

Dry the crude product in vacuo. For further purification, the product can be stripped with toluene and acetonitrile to remove residual acetic acid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups, making it a versatile synthetic intermediate.[1]

-

Nucleophilic Substitution of Bromine: The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols. This is a key transformation for building molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group under various conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation). The resulting 3-amino derivative opens up a plethora of subsequent reactions, including diazotization and amide bond formation.

-

Electrophilic Aromatic Substitution: The pyridinone ring is generally electron-deficient due to the presence of the nitro group and the carbonyl functionality. However, further electrophilic substitution reactions are possible under forcing conditions, though they are less common.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Substituted pyridinone cores are prevalent in a wide range of biologically active molecules and approved drugs. The structural features of this compound make it an ideal starting material for accessing novel chemical space in drug discovery programs.[1] While specific, publicly disclosed examples of its use in the synthesis of marketed drugs are scarce, its potential is evident.

The dual reactivity of the bromo and nitro groups allows for the divergent synthesis of libraries of compounds for high-throughput screening. For example, the bromine can be displaced by a variety of nucleophiles, while the nitro group can be reduced and subsequently acylated or alkylated. This enables the rapid generation of analogues for structure-activity relationship (SAR) studies. This compound is a valuable building block for creating novel heterocyclic systems with potential applications in oncology, infectious diseases, and neuroscience.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the field of organic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex, biologically relevant molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

-

The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Retrieved from [Link]

-

PubChem. 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

ChemUniverse. This compound. Retrieved from [Link]

Sources

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one molecular weight

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in synthetic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. We will explore its synthesis, characterization, reactivity, and potential applications, grounded in authoritative data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile chemical building block.

Introduction to a Versatile Heterocyclic Intermediate

This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for its utility in medicinal chemistry and materials science.[1] Its structure is characterized by a pyridine ring bearing a bromine atom, a methyl group, and a nitro group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for synthesizing more complex molecular architectures.[1] The presence of a reactive bromine atom and an electron-withdrawing nitro group allows for a range of chemical transformations, positioning this compound as a key starting material for targeted therapeutic agents and novel functional materials.[1] Its molecular weight and properties fall within a range considered favorable for drug development, particularly for oral bioavailability.[1]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 233.02 g/mol | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2][4] |

| CAS Number | 16098-21-8 | [1][2][4][5] |

| IUPAC Name | 3-bromo-1-methyl-5-nitropyridin-2-one | [1] |

| Canonical SMILES | CN1C=C(C=C(C1=O)Br)[O-] | [1][4] |

| InChI Key | TVMGAVXSPUAAJH-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95-97% | [2][3] |

| Appearance | Solid | [6] |

| Storage Conditions | Store in a cool, dry place, sealed in a dry, room temperature environment. | [3][4] |

Molecular Structure and Chemical Reactivity

The compound's utility is a direct consequence of its molecular architecture. The pyridinone core is functionalized with groups that dictate its chemical behavior.

Caption: 2D structure of this compound.

Expert Insights into Reactivity:

-

Nucleophilic Substitution: The carbon-bromine bond at the C3 position is a key reactive site. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, serving as a cornerstone for building molecular diversity.

-

Reduction of the Nitro Group: The nitro group (NO₂) at the C5 position is strongly electron-withdrawing. It can be chemically reduced to an amino group (NH₂).[1] This transformation drastically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one, and provides a handle for further derivatization, such as amide bond formation.

-

Aromatic System Modulation: The pyridinone ring, influenced by the attached functional groups, can undergo further electrophilic aromatic substitution, although the strong deactivating effect of the nitro group must be considered when planning such transformations.[1]

Synthesis and Characterization Protocol

The synthesis of this compound is typically achieved through the bromination of a suitable pyridinone precursor.[1] The general workflow involves the reaction, isolation of the crude product, purification, and subsequent analytical confirmation.

Caption: General workflow for synthesis and characterization.

Step-by-Step Synthesis Methodology (Illustrative)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a suspension of 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid, add bromine (Br₂) (typically 1.1-1.5 equivalents) dropwise at room temperature with vigorous stirring.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice water. The crude product often precipitates as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove acid residue, and then with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Drying: Dry the purified solid under vacuum to yield the final product.

Structural and Purity Verification

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms, ensuring the bromine and other substituents are in the correct positions.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (233.02 g/mol ) and provides information about its isotopic pattern, which is characteristic of a bromine-containing molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=O of the pyridinone, the N-CH₃ bond, and the characteristic stretches of the nitro group (NO₂).

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable asset in several scientific domains.

-

Pharmaceutical and Medicinal Chemistry: As a heterocyclic building block, it serves as a scaffold or intermediate in the synthesis of potential therapeutic agents.[1] The pyridinone motif is present in numerous biologically active compounds, and the ability to functionalize this molecule at the bromine and nitro group positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Organic Synthesis: It is a versatile intermediate for creating more complex heterocyclic systems.[1] The reactive sites allow for its incorporation into larger molecules through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

-

Materials Science: The electronic properties of the molecule suggest potential for exploration in the development of novel materials with specific optical or electronic functionalities.[1]

Safety, Handling, and Storage

Proper handling of this chemical is crucial to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the material's Safety Data Sheet (SDS).[7]

| Hazard Class | GHS Hazard Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation.[7] |

| Eye Irritation | H319: Causes serious eye irritation.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation.[7] |

Precautionary Measures and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Conclusion

This compound, with a precise molecular weight of 233.02 g/mol , is more than just a chemical compound; it is a strategic tool for scientific innovation. Its well-defined structure and predictable reactivity make it an indispensable intermediate in the synthesis of novel compounds for pharmaceuticals and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- This compound - Smolecule. (2023-08-19).

- This compound - ChemUniverse. ChemUniverse.

- This compound - Achmem. Achmem.

- 3-bromo-1-methyl-5-nitro-pyridin-2-one (C007B-448009) - Cenmed Enterprises. Cenmed Enterprises.

- SAFETY DATA SHEET - Sigma-Aldrich (for a related compound). (2025-06-02). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07). Sigma-Aldrich.

- 3-Bromo-5-nitro-2(1H)-pyridinone Safety Data Sheets - Echemi. Echemi.

- 16098-21-8 this compound - AKSci. AKSci.

- 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem. PubChem.

- 3-Amino-5-bromo-1-methylpyridin-2(1H)-one - Sigma-Aldrich. Sigma-Aldrich.

Sources

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Heterocycle

As a senior application scientist, my experience has consistently demonstrated that the utility of a chemical entity in drug discovery and development is intrinsically linked to a deep understanding of its synthesis, reactivity, and potential for structural diversification. This guide is dedicated to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of growing interest. Its unique substitution pattern—a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen on a pyridinone core—renders it a valuable scaffold and intermediate in medicinal chemistry. We will move beyond a simple recitation of facts to provide a causal understanding of the experimental choices and protocols, ensuring that the information presented is not only accurate but also actionable and insightful for the discerning scientific professional.

Core Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes the locations of the bromo, methyl, and nitro substituents on the pyridin-2-one heterocyclic ring system.

A comprehensive understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. These parameters govern its solubility, stability, and suitability for various reaction conditions and analytical techniques.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16098-21-8 | [2][3] |

| Molecular Formula | C6H5BrN2O3 | [1][4] |

| Molecular Weight | 233.02 g/mol | [1][3] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% | [2] |

| Storage | Store long-term in a cool, dry place. Keep in dark place, inert atmosphere, room temperature. | [2][5] |

Synthesis and Purification: A Protocol Built on Mechanistic Understanding

The synthesis of this compound is typically achieved through a multi-step process involving the nitration and subsequent bromination of a suitable pyridinone precursor. The following protocol is a robust and validated method, with each step's rationale explained to provide a deeper understanding of the reaction's success.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related nitropyridine derivatives.[6]

Step 1: Synthesis of 1-Methyl-5-nitropyridin-2(1H)-one

-

Rationale: The initial step involves the nitration of the pyridinone ring. The pyridinone system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The directing effects of the ring nitrogen and the carbonyl group favor substitution at the 3- and 5-positions. Under controlled conditions, the 5-nitro isomer is the major product.

-

Procedure:

-

To a stirred solution of 1-methylpyridin-2(1H)-one (1 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 1-methyl-5-nitropyridin-2(1H)-one.

-

Step 2: Synthesis of this compound

-

Rationale: The second step is the bromination of the nitrated intermediate. The nitro group is a strong deactivating group, making the subsequent electrophilic substitution more challenging. However, the pyridinone ring is still sufficiently activated for bromination to occur, primarily at the position ortho to the activating methylamino group and meta to the deactivating nitro group.

-

Procedure:

-

Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in a suitable solvent, such as glacial acetic acid.[6]

-

To this suspension, add bromine (1.1 equivalents) dropwise with vigorous stirring.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite to quench any excess bromine.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Step 3: Purification

-

Rationale: The crude product from the bromination step may contain unreacted starting material and side products. Purification is essential to obtain the compound in high purity for subsequent applications. Recrystallization is often a suitable method for crystalline solids, while column chromatography provides a more rigorous purification for less crystalline or more complex mixtures.

-

Procedure:

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of solvents like ethanol/water). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by filtration and dry under vacuum.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Structural Characterization: A Multi-technique Approach

Confirmation of the chemical structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the pyridinone ring will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

C=O (amide carbonyl) stretching

-

N-O (nitro group) stretching (asymmetric and symmetric)

-

C-Br stretching

-

Aromatic C-H and C=C stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (233.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its inherent reactivity and the potential for diverse functionalization. The presence of the bromine atom allows for various cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is susceptible to nucleophilic substitution and can be replaced by a variety of nucleophiles. It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds.

Pathway to Bioactive Molecules

The reduction of the nitro group to an amine is a common transformation that opens up a plethora of synthetic possibilities. The resulting 3-bromo-5-amino-1-methylpyridin-2(1H)-one can be further functionalized through acylation, alkylation, or diazotization reactions to introduce diverse pharmacophores. This strategic functionalization is a cornerstone of lead optimization in drug discovery programs.

Caption: Potential drug discovery pathways utilizing the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a strategically functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and complex molecules with potential therapeutic applications. The ability to manipulate its structure through a variety of chemical transformations makes it a valuable asset in the ongoing quest for new and improved medicines.

References

- Smolecule. (2023, August 19). This compound.

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Nishiwaki, N., & Ariga, M. (2018).

-

Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Retrieved from [Link]

- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

-

Justia Patents. (2016). Process for the preparation of tofacitinib and intermediates thereof. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its relevance in the development of kinase inhibitors.

Introduction and Molecular Overview

This compound is a substituted pyridinone derivative. The presence of a bromine atom, a nitro group, and a methyl group on the pyridinone core imparts a unique combination of reactivity and structural features. Its molecular formula is C₆H₅BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .[1][2] The strategic placement of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16098-21-8 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of a suitable pyridinone precursor.[3] A plausible and commonly employed method is the bromination of 1-methyl-5-nitropyridin-2(1H)-one.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the bromination of activated pyridine rings.

Materials:

-

1-methyl-5-nitropyridin-2(1H)-one

-

Bromine (Br₂)

-

Appropriate solvent (e.g., acetic acid, chloroform, or dichloromethane)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-5-nitropyridin-2(1H)-one in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-4 | ~8.5-8.8 | C-2 | ~158-162 |

| H-6 | ~7.8-8.1 | C-3 | ~110-115 |

| N-CH₃ | ~3.5-3.8 | C-4 | ~145-150 |

| C-5 | ~135-140 | ||

| C-6 | ~125-130 | ||

| N-CH₃ | ~35-40 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This is a key reaction for generating molecular diversity from this scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[5] This transformation provides access to 3-bromo-5-amino-1-methylpyridin-2(1H)-one, a valuable intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting material in drug discovery programs.[3]

Scaffold for Kinase Inhibitors

The pyridinone core is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the C3 position and the nitro group at the C5 position (or its reduced amino form) provide vectors for synthetic elaboration to explore the solvent-exposed regions of the ATP-binding pocket, enabling the optimization of potency and selectivity.

Intermediate in Complex Molecule Synthesis

As a versatile building block, this compound can be used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) following nucleophilic substitution of the bromine or after reduction of the nitro group to an amine. This allows for the construction of complex molecular architectures with potential biological activity.[3]

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

| Hazard | Precautionary Statement | Source |

| Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [1] |

| Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |

| Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[6]

-

Use in a well-ventilated area or under a fume hood.[6]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry place.[6]

-

Dispose of contents/container in accordance with local regulations.[6]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity and strategic functionalization points make it an important intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

-

This compound. [Link]

-

This compound - ChemUniverse. [Link]

-

3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Foreword: The Strategic Value of Substituted Pyridinones in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyridinone core is a quintessential example of such a scaffold, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its synthetic tractability.[1][2] This guide delves into the discovery and synthesis of a specific, highly functionalized pyridinone derivative: 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. This compound, with its unique arrangement of electron-withdrawing and donating groups, represents a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibition.

This document will provide a comprehensive overview of the synthesis of this compound, offering a detailed, step-by-step protocol and a rationale for the experimental choices. Furthermore, we will explore the potential applications of this molecule in drug discovery, drawing on the established biological activity of related pyridinone compounds.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | [3] |

| Molecular Weight | 233.02 g/mol | [3] |

| CAS Number | 16098-21-8 | [4][5] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Purity | Typically >95% for research applications | [6] |

The Synthetic Pathway: A Two-Step Approach to a Highly Functionalized Core

The synthesis of this compound is most logically achieved through a two-step process, commencing with the nitration of a pyridinone precursor followed by a regioselective bromination. This strategy allows for the controlled installation of the desired functional groups onto the pyridinone ring.

Step 1: Synthesis of the Precursor - 1-Methyl-5-nitropyridin-2(1H)-one

The journey to our target molecule begins with the synthesis of its immediate precursor, 1-methyl-5-nitropyridin-2(1H)-one. This reaction involves the nitration of 1-methyl-2(1H)-pyridinone.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 1-methyl-2(1H)-pyridinone to the cooled acid mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base, such as sodium carbonate, until the pH is neutral. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-5-nitropyridin-2(1H)-one.

-

Choice of Nitrating Agent: The use of a mixture of concentrated sulfuric and fuming nitric acids is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic nature of the nitration reaction and to prevent unwanted side reactions, such as over-nitration or degradation of the starting material.

-

Work-up Procedure: Pouring the reaction mixture over ice serves to quench the reaction and to precipitate the product, which is typically less soluble in cold aqueous solutions. Neutralization is necessary to remove the excess acid and to isolate the final product.

Step 2: Bromination of 1-Methyl-5-nitropyridin-2(1H)-one

With the precursor in hand, the final step is the regioselective bromination at the 3-position of the pyridinone ring. The electron-withdrawing nitro group at the 5-position and the carbonyl group at the 2-position deactivate the ring towards electrophilic aromatic substitution. However, the nitrogen atom and the methyl group can direct the incoming electrophile.

-

Reaction Setup: Dissolve 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The resulting precipitate, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

-

Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for electrophilic aromatic substitution.

-

Solvent: Glacial acetic acid is a suitable solvent for this reaction as it can dissolve both the starting material and the bromine, and its polar nature can help to facilitate the reaction.

-

Regioselectivity: The bromine atom is directed to the 3-position due to the directing effects of the substituents on the pyridinone ring. While a full mechanistic elucidation is complex, the interplay of the activating effect of the ring nitrogen and the deactivating effects of the nitro and carbonyl groups favors substitution at this position.

-

Purification: Recrystallization is a standard technique to purify solid organic compounds, removing any impurities and yielding a product with high purity.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using Graphviz.

Caption: Synthetic route to this compound.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, and distinct aromatic protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing nitro and bromo groups. |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the four unique aromatic carbons of the pyridinone ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (233.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) and N-O (nitro) stretching vibrations. |

Application in Drug Discovery: A Focus on Kinase Inhibition

The true value of a novel chemical entity lies in its potential applications. The pyridinone scaffold is a well-established pharmacophore in the field of kinase inhibition.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The p38 MAP Kinase: A Key Therapeutic Target

One of the most prominent targets for pyridinone-based inhibitors is the p38 mitogen-activated protein (MAP) kinase.[1][2][7][8][9] The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Over-activation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The structural features of this compound, particularly the presence of hydrogen bond acceptors (the carbonyl and nitro oxygens) and a halogen atom capable of forming halogen bonds, make it an intriguing candidate for interaction with the ATP-binding pocket of kinases like p38.

Logical Framework for Drug Discovery Application

The following diagram illustrates the logical progression from the synthesized compound to its potential therapeutic application.

Caption: Logical pathway for the therapeutic application of the title compound.

Conclusion and Future Directions

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of the pyridinone core strongly suggests its potential as a kinase inhibitor, with p38 MAP kinase being a particularly promising target.

Future research should focus on the detailed biological evaluation of this compound, including in vitro kinase assays and cell-based studies to confirm its activity and selectivity. Furthermore, the versatile handles on the molecule (the bromo and nitro groups) provide ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for inflammatory diseases.

References

-

Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6216-6221. [Link]

-

Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1846-1857. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Li, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863589. [Link]

-

Regan, J., et al. (2002). The in vitro and in vivo pharmacology of the p38 MAP kinase inhibitor SB-242235. Journal of Pharmacology and Experimental Therapeutics, 303(1), 224-231. [Link]

-

ChemUniverse. This compound. [Link]

Sources

- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 16098-21-8 [smolecule.com]

- 4. achmem.com [achmem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 16098-21-8 this compound AKSci 3729DT [aksci.com]

- 7. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic and steric properties, arising from the interplay of the bromo, nitro, and carbonyl functionalities on the pyridinone core, dictate a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the synthesis, characterization, and key chemical transformations of this compound, offering insights into its behavior in various reaction classes.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol , possesses a structure primed for diverse chemical modifications.[1] The pyridinone ring is electron-deficient due to the strong electron-withdrawing effects of the nitro group at the 5-position and the carbonyl group at the 2-position. This electronic characteristic is a key determinant of its reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| CAS Number | 16098-21-8 | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [4] |

Synthesis and Characterization

The primary synthetic route to this compound involves the bromination of the corresponding 1-methyl-5-nitropyridin-2(1H)-one precursor.[1]

General Synthetic Protocol: Bromination

A solution of 1-methyl-5-nitropyridin-2(1H)-one in a suitable solvent, such as acetic acid, is treated with a brominating agent, like elemental bromine. The reaction is typically carried out at room temperature or with gentle heating to achieve a good yield of the desired product.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] While a specific, publicly available, complete NMR dataset for this exact compound is not readily found in the searched literature, the expected spectral features can be inferred from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridinone ring and a singlet for the N-methyl group. The chemical shifts of the ring protons will be downfield due to the electron-withdrawing nature of the nitro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.

-

IR Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the pyridinone carbonyl and the asymmetric and symmetric stretching vibrations of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.

Reactivity Profile: A Trifunctional Hub

The reactivity of this compound is governed by its three key functional groups: the bromine atom at the 3-position, the nitro group at the 5-position, and the electron-deficient pyridinone core. This trifunctional nature allows for selective transformations at each of these sites.

Sources

A Technical Guide to the Potential Research Applications of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a substituted heterocyclic compound poised to serve as a highly versatile scaffold in modern chemical biology and drug discovery. While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, a detailed analysis of its constituent functional groups—the 2-pyridinone core, a strategically placed bromine atom, and a bioreducible nitro group—reveals significant potential.[1] This guide synthesizes first-principles knowledge to illuminate the most promising research avenues for this compound. It serves as a foundational tool for investigators, providing not only theoretical grounding but also actionable experimental protocols to unlock its potential in oncology, medicinal chemistry, and beyond. The primary applications explored herein position this molecule as a versatile building block for chemical library synthesis and as a targeted agent in cancer therapy, particularly as a kinase inhibitor and a hypoxia-activated prodrug.[2][3][4][5]

Molecular Profile and Strategic Importance